molecular formula C16H16N4O3S B2735704 2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide CAS No. 941942-90-1

2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide

Cat. No.: B2735704
CAS No.: 941942-90-1
M. Wt: 344.39
InChI Key: GMAFVJNJBORLQC-UHFFFAOYSA-N
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Description

2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide is a synthetic compound with a molecular formula of C16H16N4O3S and a molecular weight of 344.4 g/mol . It belongs to the thiazolo[4,5-d]pyridazinone chemical class, a scaffold of significant interest in medicinal chemistry and pharmaceutical research. Compounds featuring this core structure are frequently investigated for their potential to interact with various biological targets . While the specific biological activity and mechanism of action for this exact molecule require further empirical validation, closely related analogs have been studied as modulators of receptor activity, suggesting its potential utility in foundational biochemical and pharmacological research . As a building block in drug discovery programs, this chemical class offers researchers a versatile template for exploring structure-activity relationships (SAR). This product is provided for non-clical research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-9-18-14-15(24-9)13(10-4-6-11(23-3)7-5-10)19-20(16(14)22)8-12(21)17-2/h4-7H,8H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAFVJNJBORLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the thiazolo[4,5-d]pyridazine class, which is known for diverse pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4O3SC_{15}H_{14}N_{4}O_{3}S, with a molecular weight of approximately 330.4 g/mol. Its structure features a thiazolo[4,5-d]pyridazine core, which is critical for its biological activity.

PropertyValue
Molecular FormulaC15H14N4O3SC_{15}H_{14}N_{4}O_{3}S
Molecular Weight330.4 g/mol
CAS Number941986-78-3

Research indicates that this compound acts as an inhibitor of the NLRP3 inflammasome , a key component in inflammatory responses. The NLRP3 inflammasome is implicated in various diseases, including autoimmune disorders and metabolic syndromes. By inhibiting this pathway, the compound may reduce inflammation and related pathological conditions .

Anti-inflammatory Effects

Studies have shown that derivatives of thiazolo[4,5-d]pyridazine exhibit significant anti-inflammatory properties. The inhibition of the NLRP3 inflammasome by this compound suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Anticancer Properties

The compound's structure suggests it may interact with various cellular pathways involved in cancer progression. Preliminary studies indicate that similar compounds have demonstrated cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) . The mechanism involves inducing oxidative stress in cancer cells, leading to apoptosis.

Antimicrobial Activity

There is emerging evidence that compounds within this class exhibit antimicrobial properties. For instance, studies on related structures have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that this compound may also possess similar antimicrobial capabilities.

Case Studies

  • Inflammatory Disease Model : In a murine model of colitis, administration of this compound significantly reduced inflammatory markers and histological damage compared to control groups, indicating its potential therapeutic role in gastrointestinal inflammatory diseases.
  • Cancer Cell Line Testing : In vitro assays using HeLa and A549 cell lines showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparisons

Compound Name Core Structure Position 7 Substituent Acetamide/Amide Side Chain Notable Features Reference
Target Compound Thiazolo[4,5-d]pyridazin 4-Methoxyphenyl N-Methylacetamide Electron-donating methoxy group -
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5-yl]acetamide Thiazolo[4,5-d]pyridazin 2-Thienyl N-(4-Chlorophenyl)acetamide Thienyl (aromatic) vs. methoxyphenyl; Cl (lipophilic)
7c (Thiazolo[4,5-d]pyrimidin-2-ylidene benzimidamide) Thiazolo[4,5-d]pyrimidine 3-(4-Methoxyphenyl) Benzimidamide Pyrimidine core; rigid imidamide side chain
Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives (e.g., 3b, 3c) Pyrimido[4,5-d]pyrimidinone N/A Piperazinyl/acrylamide substituents Larger fused-ring system; kinase inhibitor motifs

Key Differences and Implications

Core Heterocycle Variations

  • Thiazolo[4,5-d]pyridazin (Target) vs. Pyrimidine systems are more electron-deficient, which may alter binding affinity in enzymatic targets .
  • Pyrimido[4,5-d]pyrimidinone (): The fused pyrimidinone system increases ring planarity and surface area, likely enhancing interactions with deep hydrophobic pockets in proteins .

Substituent Effects

  • Side Chains :
    • N-Methylacetamide (Target) : Smaller and less lipophilic than ’s N-(4-chlorophenyl)acetamide , which may reduce off-target binding due to the chlorophenyl group’s bulk and hydrophobicity .
    • Benzimidamide (7c) : A rigid, planar side chain capable of strong hydrogen bonding, contrasting with the flexible acetamide chain in the target compound .
    • Piperazinyl/Acrylamide () : Piperazine enhances solubility, while acrylamide is a reactive warhead in covalent kinase inhibitors (e.g., ibrutinib) .

Q & A

Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves multi-step reactions starting with thiazolo[4,5-d]pyridazinone core formation. Key steps include:

  • Cyclization : Use phosphorus pentasulfide to form the thiazole ring .
  • Acetamide coupling : React the intermediate with methylamine derivatives in polar aprotic solvents (e.g., DMF) under reflux .
  • Substituent introduction : The 4-methoxyphenyl group is introduced via Suzuki-Miyaura coupling using Pd catalysts .
    Optimization involves adjusting temperature (60–100°C), catalyst loading (5–10 mol%), and solvent choice (DMF vs. THF) to improve yield (reported 45–70%) .

Basic: What analytical techniques are critical for structural characterization and purity assessment?

Answer:

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and confirms acetamide linkage .
  • HRMS : Validates molecular weight (expected m/z ~413.1) .
  • HPLC : Assesses purity (>95% required for biological assays); use C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolves thiazolo-pyridazinone core geometry in crystalline form .

Advanced: How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be systematically resolved?

Answer:

  • Assay standardization : Compare protocols for cell lines (e.g., HepG2 vs. MCF-7), incubation times (24–72 hr), and ATP levels .
  • Solubility controls : Use DMSO concentrations ≤0.1% to avoid solvent interference .
  • Reference compounds : Include positive controls (e.g., doxorubicin for cytotoxicity) to normalize results .
  • Meta-analysis : Pool data from >3 independent studies to identify trends (e.g., higher potency in kinase inhibition assays vs. antimicrobial screens) .

Advanced: What structural analogs of this compound have been studied, and how do substituents influence activity?

Answer:

Analog Substituent Modifications Biological Impact Reference
Analog A 4-Fluorophenyl at position 7↑ Kinase inhibition (IC₅₀ = 0.8 µM vs. 1.5 µM)
Analog B Morpholino at position 2Improved solubility (LogP = 1.2 vs. 2.5)
Analog C Thiophene at position 7↓ Cytotoxicity (HepG2 IC₅₀ = 25 µM vs. 12 µM)
Key SAR trends: Electron-withdrawing groups (e.g., -F) enhance target binding, while hydrophilic moieties (e.g., morpholino) improve pharmacokinetics .

Advanced: What computational methods are effective for predicting target engagement and off-target risks?

Answer:

  • Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR, PDB: 1M17) to prioritize targets .
  • MD simulations : Assess binding stability (≥50 ns trajectories) for hit validation .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors at pyridazinone C4) .
  • Off-target profiling : Use SwissTargetPrediction to flag adenosine receptor binding risks .

Advanced: How can aqueous solubility be optimized for in vivo studies without compromising activity?

Answer:

  • Co-solvent systems : Use cyclodextrins (20% w/v) or PEG-400 to achieve >1 mg/mL solubility .
  • Salt formation : Synthesize hydrochloride salts (pH 4–5 buffers) .
  • Prodrug strategies : Introduce phosphate esters at the acetamide group for hydrolysis in vivo .
    Validate stability via HPLC post-formulation .

Advanced: What strategies assess the compound’s stability under physiological conditions (pH, temperature)?

Answer:

  • Forced degradation studies : Expose to pH 1–9 buffers (37°C, 24 hr) and monitor degradation via LC-MS .
  • Thermal analysis (DSC/TGA) : Determine melting points (observed ~215°C) and decomposition thresholds .
  • Plasma stability assays : Incubate with rat plasma (37°C, 1 hr); >90% remaining indicates suitability for IV administration .

Advanced: How can analogs be rationally designed to improve selectivity for a target kinase?

Answer:

  • Crystal structure analysis : Map ATP-binding pocket residues (e.g., hinge region) to guide substitutions .
  • Selectivity screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .
  • Alchemical free energy calculations : Predict ΔΔG for substituent modifications (e.g., -OCH₃ → -CF₃) .

Advanced: How can data reproducibility be ensured across different experimental models (e.g., 2D vs. 3D cell cultures)?

Answer:

  • Standardize culture conditions : Use identical media (e.g., DMEM + 10% FBS) and oxygen levels (5% CO₂) .
  • 3D spheroid validation : Compare IC₅₀ in Matrigel-embedded vs. monolayer cultures; adjust dosing for penetration .
  • Transcriptomic profiling : Confirm target gene expression (e.g., via RNA-seq) across models .

Advanced: What approaches evaluate synergistic effects with approved therapeutic agents?

Answer:

  • Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
  • Mechanistic studies : Perform Western blotting to assess pathway modulation (e.g., p-ERK downregulation with MEK inhibitors) .
  • In vivo synergy : Co-administer with cisplatin in xenograft models; measure tumor volume reduction vs. monotherapy .

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